molecular formula C22H21ClN2O4S B2794364 (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone CAS No. 1111051-72-9

(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone

Cat. No. B2794364
CAS RN: 1111051-72-9
M. Wt: 444.93
InChI Key: QWKBRGMUPKXUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, also known as CDK9 inhibitor, is a small molecule compound that has been studied for its potential in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression and cell cycle progression. Inhibition of CDK9 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor is its specificity for this compound, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors. This may limit its efficacy in certain cancer types or in combination with other cancer treatments.

Future Directions

There are several future directions for the study of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor. One area of interest is the development of more potent derivatives of this compound. Another direction is the investigation of the potential of this compound as an immunotherapy agent. Additionally, the this compound inhibitor may have potential in combination with other cancer treatments, such as radiation therapy or immunotherapy. Finally, the this compound inhibitor may have potential in the treatment of other diseases beyond cancer, such as viral infections or autoimmune disorders.

Synthesis Methods

The synthesis of (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone involves a series of chemical reactions. The starting materials include 6-chloro-3-quinolinecarbonitrile, 2,4-dimethylbenzenesulfonyl chloride, and morpholine. The reaction proceeds through several steps, including the formation of an intermediate sulfonyl chloride and the final coupling of the quinoline moiety with the morpholine-containing fragment. The synthesis of this compound has been optimized to provide high yields and purity.

Scientific Research Applications

The (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor has been extensively studied for its potential in cancer treatment. In vitro and in vivo studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The this compound inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have a synergistic effect when combined with other cancer treatments.

properties

IUPAC Name

[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-14-3-6-20(15(2)11-14)30(27,28)21-17-12-16(23)4-5-19(17)24-13-18(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKBRGMUPKXUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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